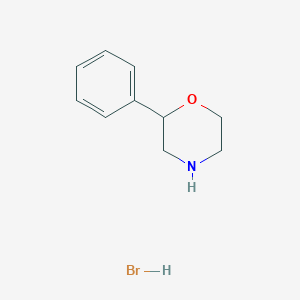

2-Phenylmorpholine hydrobromide

Description

Overview of Morpholine (B109124) Heterocycles in Chemical and Pharmaceutical Sciences

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, serves as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its structural features, including the ability to form hydrogen bonds and potentially engage in hydrophobic interactions, make it a valuable component in the design of bioactive molecules. taylorandfrancis.com The morpholine ring is often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.gov

The versatility of the morpholine nucleus is evident in the wide array of pharmacological activities exhibited by its derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties. e3s-conferences.orgtaylorandfrancis.com This has led to the inclusion of the morpholine moiety in numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. taylorandfrancis.com The synthetic accessibility of morpholine and its derivatives further contributes to its widespread use in drug discovery and development. nih.govnih.gov

Historical Context and Significance of 2-Phenylmorpholine (B1329631) Derivatives in Chemical Biology Research

The parent compound, 2-phenylmorpholine, is the foundational structure for a class of compounds known as substituted phenylmorpholines. wikipedia.orgwikipedia.org Historically, derivatives of 2-phenylmorpholine, such as phenmetrazine, gained prominence as psychostimulant drugs. wikipedia.orgwikipedia.org These compounds typically act as monoamine releasing agents, influencing the levels of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) in the brain. wikipedia.org

The scientific investigation into 2-phenylmorpholine and its analogues has provided valuable insights into the structure-activity relationships of monoamine reuptake inhibitors and releasing agents. For instance, research has shown that substitutions on the phenyl ring and the morpholine nitrogen can significantly alter the potency and selectivity of these compounds. nih.gov 2-Phenylmorpholine itself has been identified as a potent norepinephrine-dopamine releasing agent in preclinical studies. wikipedia.org The hydrochloride salt of 2-phenylmorpholine is noted as a versatile intermediate in the synthesis of various bioactive molecules, including those with potential analgesic and anti-inflammatory activities. chemimpex.com The study of these derivatives continues to be an active area of research, with investigations into their potential therapeutic applications for conditions such as ADHD and as antagonists of nicotine's behavioral effects. wikipedia.orgnih.gov

| Compound Name | Chemical Formula | Key Research Area(s) |

| 2-Phenylmorpholine | C10H13NO | Parent compound of substituted phenylmorpholines, Norepinephrine-dopamine releasing agent |

| 2-Phenylmorpholine hydrobromide | C10H14BrNO | Intermediate in chemical synthesis |

| Phenmetrazine | C11H15NO | Psychostimulant, Monoamine releasing agent |

| Phendimetrazine (B1196318) | C12H17NO | Psychostimulant, Monoamine releasing agent |

| Linezolid | C16H20FN3O4 | Antibiotic |

| Gefitinib | C22H24ClFN4O3 | Anticancer agent |

| Morpholine | C4H9NO | Privileged scaffold in medicinal chemistry |

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-phenylmorpholine;hydrobromide |

InChI |

InChI=1S/C10H13NO.BrH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H |

InChI Key |

FAWIGINBSZKAOF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Phenylmorpholine Hydrobromide

Established Synthetic Routes for 2-Phenylmorpholine (B1329631) Hydrobromide Formation

The formation of 2-phenylmorpholine hydrobromide can be achieved through two primary approaches: direct hydrobromination of the parent 2-phenylmorpholine or a stepwise synthesis from various precursors.

Direct Hydrobromination of 2-Phenylmorpholine

The most straightforward method for preparing this compound involves the direct reaction of 2-phenylmorpholine with hydrobromic acid. This acid-base reaction results in the protonation of the basic nitrogen atom of the morpholine (B109124) ring, forming the corresponding hydrobromide salt. The reaction is typically carried out in a suitable solvent, from which the salt can be precipitated and isolated.

Stepwise Synthesis from Precursors: Reaction Conditions and Reagents

The 2-phenylmorpholine core can be constructed through various synthetic strategies, which can then be followed by hydrobromination to yield the desired salt.

One common approach to constructing the morpholine ring is through the cyclization of an appropriate amino alcohol with a halogenated intermediate. For the synthesis of 2-phenylmorpholine, this can involve the reaction of a 2-amino-1-phenylethanol (B123470) derivative with a suitable dielectrophile, such as a dihaloethane.

A notable example involves the reaction of 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine. nih.gov This initial reaction is followed by a cyclization step, often promoted by a strong acid like concentrated sulfuric acid, to form the morpholine ring. nih.gov While this example leads to a substituted phenylmorpholine, the fundamental strategy of cyclizing an amino alcohol with a halogenated precursor is a key method for forming the core phenylmorpholine structure.

Table 1: Example of Cyclization for a Phenylmorpholine Derivative

| Starting Material 1 | Starting Material 2 | Reagents | Product |

| 2-bromo-1-(4-methylphenyl)propan-1-one | Ethanolamine | N,N-diisopropylethylamine, then H₂SO₄ | 3-methyl-2-(4-methylphenyl)morpholine |

This table illustrates a synthetic route analogous to the formation of the core 2-phenylmorpholine structure.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly relevant to the synthesis of the 2-phenylmorpholine scaffold. nih.govresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.comlibretexts.org

For the synthesis of 2-phenylmorpholine, a plausible reductive amination strategy would involve the reaction of a phenyl-substituted keto-aldehyde or a related precursor with an amino alcohol, followed by reduction. The choice of reducing agent is critical and can range from catalytic hydrogenation to hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.comlibretexts.org The reaction often proceeds through an intermediate imine or enamine, which is then reduced to form the final amine. youtube.comlibretexts.org This method is advantageous due to its operational simplicity and the wide availability of starting materials. nih.govresearchgate.net

Derivatization Strategies and Functionalization of the 2-Phenylmorpholine Scaffold

The 2-phenylmorpholine structure, often as the free base, serves as a versatile scaffold for further chemical modifications.

Nucleophilic Substitution Reactions of the Hydrobromide Moiety

The hydrobromide salt of 2-phenylmorpholine can be readily converted to the free base, 2-phenylmorpholine, by treatment with a suitable base. The free base possesses a nucleophilic secondary amine within the morpholine ring. This nitrogen atom can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

For instance, the nitrogen can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are fundamental in organic synthesis for building molecular complexity. google.com The reactivity of the amine as a nucleophile is a key feature for creating derivatives of 2-phenylmorpholine with potentially altered biological activities. google.com The principles of nucleophilic substitution reactions are well-established, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center, leading to the displacement of a leaving group. walisongo.ac.id

Oxidation Reactions on the Morpholine Ring and Amine Functionality

The oxidation of 2-phenylmorpholine can be directed at either the morpholine ring or the secondary amine functionality, leading to a variety of products. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions employed.

Oxidizing agents such as hydrogen peroxide or peroxycarboxylic acids can donate an oxygen atom to the nitrogen of the amine. libretexts.org This can lead to the formation of an amine oxide. For secondary amines like 2-phenylmorpholine, this can be an intermediate that may rearrange to a hydroxylamine. libretexts.org The oxidation state of the nitrogen atom can vary significantly, from its reduced state in the parent amine to higher oxidation states in the corresponding nitroso or nitro compounds, particularly under more forceful oxidation conditions. libretexts.org

Flavoproteins, a class of enzymes, are known to catalyze the oxidation of primary and secondary amines. nih.gov These biocatalytic systems often involve the transfer of a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor, resulting in the formation of an iminium intermediate. nih.gov This intermediate can then be hydrolyzed to yield an aldehyde or ketone and the corresponding amine fragment. While radical intermediates have been proposed in the mechanism of amine oxidation by enzymes like monoamine oxidase (MAO), this is not universally accepted for all substrates. nih.gov

The morpholine ring itself is susceptible to oxidative cleavage. Visible light-mediated photocatalysis has emerged as a mild and effective method for the oxidative ring-opening of morpholine derivatives. google.com In this process, a photocatalyst, in the presence of an additive and under an oxygen atmosphere, can facilitate the cleavage of the C(sp³)–C(sp³) bond of the morpholine ring. google.com For instance, using 4CzIPN as a photocatalyst and 2,6-lutidine as an additive, morpholine derivatives can be converted to their ring-opened products in moderate yields. google.com This method avoids the use of harsh transition metals and high temperatures, aligning with greener chemical principles. google.com

Synthesis of Novel Heterocyclic Adducts (e.g., Thiazole (B1198619), Formazan)

The 2-phenylmorpholine moiety can serve as a foundational structure for the synthesis of more complex heterocyclic systems, such as those containing thiazole and formazan (B1609692) rings.

Thiazole Adducts

A common route to thiazole synthesis is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comslideshare.net To incorporate a 2-phenylmorpholine unit, a derivative of 2-phenylmorpholine bearing a thiosemicarbazone functionality can be utilized. This thiosemicarbazone derivative can then be reacted with various α-halocarbonyls or hydrazonoyl chlorides to yield N-phenylmorpholine-thiazole derivatives. nih.govresearchgate.net The reaction proceeds in good to excellent yields and provides a versatile method for creating a library of these hybrid molecules. nih.govresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as mass spectrometry, ¹H NMR, and ¹³C NMR. nih.govresearchgate.net

For example, the reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide with acetyl and ester-hydrazonoyl chlorides, α-chloroketones, or α-bromoesters has been shown to produce the corresponding thiazole derivatives. nih.govresearchgate.net One-pot, three-component reactions have also been developed, offering an efficient pathway to novel thiazole derivatives. nih.gov

Table 1: Examples of Reagents for the Synthesis of Thiazole Adducts from Phenylmorpholine Derivatives

| Starting Phenylmorpholine Derivative | Reagent | Resulting Heterocyclic Adduct | Reference |

|---|---|---|---|

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | Acetyl hydrazonoyl chlorides | Thiazole derivative | nih.govresearchgate.net |

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | Ester-hydrazonoyl chlorides | Thiazole derivative | nih.govresearchgate.net |

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | α-chloroketones | Thiazole derivative | nih.govresearchgate.net |

Formazan Adducts

Formazans are a class of intensely colored compounds characterized by the -N=N-C=N-NH- chain. researchgate.net Their synthesis typically involves the coupling of a diazonium salt with a hydrazone. nih.govnih.gov To create formazan adducts of 2-phenylmorpholine, a phenylhydrazone derivative of 2-phenylmorpholine would be reacted with a suitable diazonium salt.

The general synthesis of formazans involves dissolving a substituted aryl amine in an acidic solution, cooling it to below 5°C, and then adding a chilled solution of sodium nitrite (B80452) to form the diazonium salt. nih.gov This is then reacted with a phenylhydrazone derivative. The resulting formazan precipitates and can be purified by recrystallization. nih.gov The synthesis of formazans has been explored for various applications due to their biological activities. nih.govnih.gov The redox properties of formazans are also of significant interest. researchgate.netrsc.org

Reaction Optimization and Green Chemistry Principles in 2-Phenylmorpholine Synthesis

The synthesis of 2-phenylmorpholine and its derivatives can be optimized to improve yields, reduce waste, and enhance safety and efficiency, in line with the principles of green chemistry. jddhs.comnih.gov

One of the key principles of green chemistry is waste prevention. nih.gov This can be addressed by developing one-pot syntheses and telescoping reaction sequences, which minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation. nih.gov The use of safer solvents is another crucial aspect, with a move away from hazardous organic solvents towards greener alternatives like water or bio-based solvents. jddhs.com

In the context of morpholine synthesis, new methods are being developed that are more efficient and environmentally benign than traditional approaches. For example, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method offers high yields and has been demonstrated on a gram scale, highlighting its potential for larger-scale production. nih.govchemrxiv.org

Reaction optimization often involves a systematic study of reaction parameters such as temperature, catalyst loading, and residence time in flow chemistry setups. nih.govresearchgate.netresearchgate.net Automated optimization platforms, using techniques like Bayesian optimization, can efficiently explore the reaction space to find optimal conditions with a minimal number of experiments. nih.gov This approach has been successfully applied to multistep continuous flow processes in pharmaceutical synthesis. nih.gov

For the synthesis of (S)-2-phenylmorpholine, a method starting from (S)-2-phenyl-morpholine-4-carboxylic acid tert-butyl ester has been described. chemicalbook.com The deprotection is achieved using hydrochloric acid in dioxane, followed by basification to yield the final product. chemicalbook.com While effective, the optimization of this process could involve exploring alternative, greener acids and bases, and minimizing the use of organic solvents.

Table 2: Green Chemistry Approaches in Morpholine Synthesis

| Green Chemistry Principle | Application in Morpholine Synthesis | Reference |

|---|---|---|

| Waste Prevention | One-pot synthesis, telescoped reactions | nih.govnih.gov |

| Safer Solvents | Use of water, bio-based solvents, or solvent-free conditions | jddhs.com |

| Atom Economy | High-yielding, redox-neutral protocols | nih.govchemrxiv.org |

| Energy Efficiency | Reactions at ambient temperature, use of photocatalysis | google.comresearchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of 2 Phenylmorpholine Hydrobromide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-phenylmorpholine (B1329631) and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be established.

Research Findings for Analogues:

For phenmetrazine hydrochloride , ¹H NMR spectra recorded in D₂O show characteristic signals for the phenyl and morpholine (B109124) ring protons. nih.gov The aromatic protons typically appear as a multiplet in the range of δ 7.20-7.50 ppm. The protons on the morpholine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. For instance, in 4-methylphenmetrazine (4-MPM), the proton at the 2-position (H-2) appears as a doublet at approximately δ 4.12 ppm. nih.gov

¹³C NMR data for related N-substituted morpholines and phenylpiperazine derivatives further inform the expected chemical shifts for 2-phenylmorpholine hydrobromide. chemicalbook.comnih.govresearchgate.net The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm), while the carbons of the morpholine ring will appear in the aliphatic region. The carbon atom attached to the phenyl group (C2) and the carbons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts influenced by their electronic environments.

| Compound | Spectroscopy Type | Solvent | Chemical Shift (δ ppm) and Assignment |

|---|---|---|---|

| Phenmetrazine Hydrochloride | ¹H NMR (400 MHz) | D₂O | ~7.48 (m, 5H, Ar-H), ~4.50 (m, 1H, H-2), ~4.25 (m, 1H, H-6eq), ~4.00 (m, 1H, H-5), ~3.75 (m, 1H, H-6ax), ~3.50 (m, 1H, H-3), ~1.05-1.10 (d, 3H, CH₃) nih.gov |

| ¹³C NMR | - | Data not available in the reviewed sources. | |

| 4-Methylphenmetrazine (4-MPM) | ¹H NMR | DMSO | 7.26–7.20 (m, 2H, H-2', 6'), 7.20–7.14 (m, 2H, H-3', 5'), 4.12 (d, J = 9.4 Hz, 1H, H-2), 3.94 (dt, J = 11.8, 2.5 Hz, 1H, one H from CH₂; H-6) nih.gov |

| ¹³C NMR | - | Data not available in the reviewed sources. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular weight of the free base is 163.22 g/mol . wikipedia.org The hydrobromide salt would not typically be observed as an intact entity in most mass spectrometry techniques; instead, the protonated molecule [M+H]⁺ of the free base is commonly detected.

Research Findings for Analogues:

The electron ionization (EI) mass spectrum of underivatized phenmetrazine (3-methyl-2-phenylmorpholine) shows a relatively weak molecular ion peak at m/z 177, with the base peak appearing at m/z 71. nih.gov This base peak likely corresponds to the cleavage of the C2-C3 bond, leading to a stable fragment containing the nitrogen and methyl group. Other significant fragments are also observed, providing clues to the molecule's structure.

For phendimetrazine (B1196318) , intense mass spectral peaks have been reported at m/z 191, 85, and 57. nih.gov The peak at m/z 191 corresponds to the molecular ion of the free base. The fragmentation pattern of phendimetrazine under various ionization conditions can be complex, involving cleavages within the morpholine ring and loss of the phenyl group or parts of the N-alkyl substituent.

The fragmentation of 2-phenylmorpholine would be expected to follow similar pathways, with initial ionization at the nitrogen atom followed by characteristic cleavages of the morpholine ring. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

| Compound | Ionization Method | Key Fragments (m/z) and Interpretation |

|---|---|---|

| 2-Phenylmorpholine | EI (Predicted) | [M]⁺ at 163. Fragmentation is expected to involve cleavage of the morpholine ring, potentially leading to fragments from the loss of parts of the ethylamine (B1201723) bridge or the phenyl group. |

| Phenmetrazine | EI | [M]⁺ at 177 (weak), 71 (base peak) nih.gov |

| Phendimetrazine | - | 191 ([M]⁺), 85, 57 nih.gov |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Expected Spectral Features for this compound:

Phenyl Group: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.

Morpholine Ring: C-H stretching vibrations of the methylene (B1212753) groups will be observed in the 2850-2960 cm⁻¹ range. The C-O-C stretching of the ether linkage will produce a strong band, typically around 1100 cm⁻¹. C-N stretching vibrations are also expected.

Amine Salt: The presence of the hydrobromide salt will lead to the formation of a secondary ammonium (B1175870) ion. The N-H stretching vibration of this group will appear as a broad band in the 2400-3200 cm⁻¹ region. N-H bending vibrations are also anticipated.

Hydrobromide: The H-Br stretching vibration is typically observed at a lower frequency, around 2560 cm⁻¹, but may be broad and overlap with other absorptions. nist.gov

Research Findings for Analogues:

While specific FTIR or Raman spectra for this compound were not found in the reviewed literature, studies on related molecules confirm the expected vibrational modes. For instance, the analysis of various drug molecules containing morpholine or phenyl rings shows the characteristic absorption bands for these moieties. nih.govresearchgate.net The comparison of the spectra of the free base and its hydrobromide salt would clearly show the appearance of the N-H stretching and bending vibrations upon protonation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |

| N-H Stretch (Ammonium) | 2400-3200 | Broad, Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| N-H Bend | 1500-1650 | Medium |

| C-O-C Stretch (Ether) | ~1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For this compound, the primary chromophore is the phenyl group. The presence of the morpholine ring and the protonated nitrogen can influence the electronic transitions.

Expected Spectral Features for this compound:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene (B151609) ring. These transitions are typically π → π* transitions. Benzene itself exhibits three main absorption bands: two intense E-bands around 180 and 200 nm, and a less intense B-band around 255 nm. wikipedia.org In 2-phenylmorpholine, the substitution on the phenyl ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths and may also affect their intensities.

The non-bonding electrons (n) on the oxygen and nitrogen atoms of the morpholine ring can also participate in n → σ* and n → π* transitions. The n → σ* transitions are generally of high energy and appear at shorter wavelengths, while n → π* transitions, if the non-bonding orbital can interact with the phenyl π-system, may appear at longer wavelengths but are typically weak.

Research Findings for Analogues:

UV spectral data for phendimetrazine shows an absorption maximum (λ_max) at 1297, though the units and solvent are not specified in the available abstract. nih.gov A study on various pharmaceutical tablets provides UV absorption maxima for a range of compounds, demonstrating how different functional groups and molecular structures influence the electronic transitions. americanpharmaceuticalreview.com For example, ibuprofen, which contains a phenyl group, exhibits a prominent maximum at 223 nm and weaker maxima around 258, 265, and 273 nm. americanpharmaceuticalreview.com It is anticipated that this compound would display a similar pattern of absorption bands originating from the phenyl chromophore. The protonation of the nitrogen in the hydrobromide salt may lead to a slight hypsochromic (blue) shift compared to the free base due to the stabilization of the non-bonding electrons on the nitrogen.

| Transition Type | Expected λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π* (E-band like) | ~200-220 | Strong |

| π → π* (B-band like) | ~250-270 | Weak to Medium |

| n → π* | >270 | Very Weak (if observable) |

Stereochemical Aspects in 2 Phenylmorpholine Hydrobromide Research

Chiral Synthesis and Enantioselective Approaches for 2-Phenylmorpholine (B1329631) Derivatives

The synthesis of specific stereoisomers of 2-phenylmorpholine derivatives is a key focus in medicinal chemistry to isolate the therapeutically desirable effects. Enantioselective synthesis, the process of preferentially producing one enantiomer over another, is paramount. Researchers have developed several strategies to achieve high enantiomeric purity.

Another powerful technique is asymmetric halocyclization. An organocatalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst has been successfully employed to create chlorinated 2,2-disubstituted morpholines from alkene substrates. rsc.org This method proceeds under mild conditions and produces the target compounds in excellent yields and high enantioselectivities. rsc.org These general enantioselective strategies are applicable to the synthesis of specific (R)- or (S)-2-phenylmorpholine enantiomers.

Table 1: Summary of Enantioselective Synthesis Approaches for Morpholine (B109124) Derivatives

| Synthesis Strategy | Catalyst Type | Key Reaction Step | Advantages |

|---|---|---|---|

| Organocatalytic Synthesis | Proline-derived organocatalyst | Enantioselective α-chlorination of aldehydes | General applicability for C2-functionalized morpholines. nih.gov |

| Asymmetric Halocyclization | Cinchona alkaloid-derived catalyst | Enantioselective chlorocycloetherification | High yields and excellent enantioselectivities under mild conditions. rsc.org |

| Lipase-Mediated Resolution | Lipase (e.g., Novozym® 435) | Enantioselective acetylation of racemic alcohols | Effective for separating enantiomers of chiral building blocks on a large scale. mdpi.com |

Impact of Stereoisomerism on Molecular Recognition and Preclinical Biological Potency

Stereochemistry is a critical determinant of a drug's biological activity, influencing its interaction with chiral biological targets like receptors and enzymes. biomedgrid.comnih.gov The spatial arrangement of atoms in enantiomers can lead to significant differences in binding affinity, potency, and even the nature of the pharmacological effect. biomedgrid.com For example, the (S)-isomer of the drug methyldopa (B1676449) is an effective antihypertensive agent, while the (R)-isomer is inactive. biomedgrid.com Similarly, (R)-thalidomide is a sedative, whereas (S)-thalidomide is a known teratogen. biomedgrid.com

In the context of phenylmorpholine compounds, stereoisomerism is crucial. 2-Phenylmorpholine is the parent compound for a class of psychostimulants, including phenmetrazine and phendimetrazine (B1196318), and is itself a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The specific three-dimensional structure of these molecules is key to their interaction with monoamine transporters.

While specific preclinical data comparing the potency of (R)- and (S)-2-phenylmorpholine hydrobromide is not detailed in the provided search results, the principle is clearly demonstrated in closely related compounds. A study of the stereoisomers of a potent fentanyl analog containing a piperidine (B6355638) ring (structurally related to morpholine) found dramatic differences in activity. nih.gov The four isomers were evaluated in binding assays and on the mouse vas deferens preparation. nih.gov The results showed that one isomer, (2S,3R,4S)-1a, was exceptionally potent, estimated to be 20,000-50,000 times more potent than morphine in an animal model, while another isomer acted as a weak antagonist. nih.gov This highlights how subtle changes in stereochemistry at multiple chiral centers can profoundly alter molecular recognition and biological response. The binding data revealed that different isomers had varying affinities and selectivities for the µ-opioid receptor. nih.gov

Table 2: Preclinical Monoamine Release Activity of 2-Phenylmorpholine and Related Compounds

| Compound | Norepinephrine (B1679862) (NE) Release EC₅₀ (nM) | Dopamine (B1211576) (DA) Release EC₅₀ (nM) | Serotonin (B10506) (5-HT) Release EC₅₀ (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

Data sourced from assays in rat brain synaptosomes. wikipedia.org The smaller the EC₅₀ value, the greater the potency.

Analytical Techniques for Stereoisomer Separation and Quantification in Research Samples

The separation and quantification of enantiomers are essential for both the development of stereochemically pure drugs and for preclinical research. chiraltech.com Chiral chromatography is the primary method used to separate stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation. chiraltech.com

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common chromatographic techniques employed for this purpose. chiraltech.com SFC is often preferred due to its faster separation times, which result from the lower viscosity and higher diffusivity of supercritical fluids compared to liquid mobile phases. chiraltech.com

The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. chiraltech.com The process of method development typically involves screening a variety of these chiral columns with different mobile phases to identify the optimal conditions for resolving the enantiomers of the target compound, such as the enantiomers of 2-phenylmorpholine. chiraltech.com This allows for the accurate determination of the enantiomeric excess (ee) in a research sample, which is a measure of the purity of one enantiomer relative to the other. chiraltech.com

Table 3: Analytical Techniques for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Common Application |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-derived (e.g., CHIRALPAK® series) | Differential diastereomeric interactions between enantiomers and the chiral stationary phase. | Separation and quantification of enantiomers in pharmaceutical analysis. chiraltech.com |

| Chiral Supercritical Fluid Chromatography (SFC) | Immobilized polysaccharide-derived (e.g., CHIRALPAK® IA, IB) | Similar to HPLC, but uses a supercritical fluid (e.g., CO₂) as the mobile phase for faster analysis. | Rapid screening for chiral separation conditions and quality control. chiraltech.com |

Structure Activity Relationship Sar Investigations of 2 Phenylmorpholine Derivatives

Systematic Substituent Variation on the Phenyl Ring and its Influence on Activity

Systematic variation of substituents on the phenyl ring of 2-phenylmorpholine (B1329631) has revealed significant insights into the structural requirements for activity at monoamine transporters. The electronic nature, size, and position of these substituents play a crucial role in modulating the potency and selectivity of these compounds as norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) releasing agents.

Research has shown that substitutions on the phenyl ring can drastically alter the compound's interaction with its biological targets. For instance, the introduction of halogen atoms, such as fluorine, chlorine, or bromine, at different positions on the phenyl ring has been a common strategy. A 3-fluoro or 3-chloro substitution on phenmetrazine (3-methyl-2-phenylmorpholine) can impact its activity. wikipedia.org Similarly, the placement of methyl or methoxy (B1213986) groups can lead to varied effects. For example, a 3-methoxyphenmetrazine (B12728515) has been synthesized and studied. wikipedia.org

The activity of these compounds is often assessed by their half-maximal effective concentration (EC50) for monoamine release. A lower EC50 value indicates higher potency. The parent compound, 2-phenylmorpholine, is a potent norepinephrine and dopamine releasing agent. wikipedia.org The introduction of substituents can either enhance or diminish this activity. For instance, certain substitutions may increase selectivity for one monoamine transporter over others.

The following table summarizes the monoamine release activity for 2-phenylmorpholine and some of its derivatives, illustrating the impact of substitutions.

| Compound | NE Release EC50 (nM) | DA Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine (B1196318) | >10,000 | >10,000 | >100,000 |

| 3-Fluorophenmetrazine | 13 | 30 | 1,848 |

| 4-Fluorophenmetrazine | 24 | 99 | 9,076 |

Data sourced from studies on rat brain synaptosomes. wikipedia.org

These findings highlight that even minor changes to the phenyl ring can lead to significant differences in biological activity, providing a roadmap for designing analogues with specific pharmacological profiles.

Modifications of the Morpholine (B109124) Heterocycle: Nitrogen and Oxygen Atom Substitutions

Modifications to the morpholine ring, particularly at the nitrogen and oxygen atoms, are another key aspect of SAR studies for 2-phenylmorpholine derivatives. The morpholine moiety is a versatile scaffold in medicinal chemistry, and its ability to be modified allows for the fine-tuning of a compound's properties. nih.gov

Substitution on the nitrogen atom of the morpholine ring has a profound effect on the activity of 2-phenylmorpholine analogues. N-alkylation, for instance, can modulate potency and selectivity. The addition of a methyl group at the 3-position to create phenmetrazine demonstrates an increase in norepinephrine releasing potency compared to the parent 2-phenylmorpholine. wikipedia.orgwikipedia.org Further substitution on the nitrogen, such as in phendimetrazine (N,3-dimethyl-2-phenylmorpholine), can lead to a significant decrease in activity at monoamine transporters. wikipedia.org The size and nature of the N-substituent are critical; for example, N-propyl substitution in some phenylmorpholines can introduce dopamine receptor agonist activity. wikipedia.org

While less common than nitrogen substitutions, modifications involving the oxygen atom of the morpholine ring are also explored in SAR studies. Replacing the oxygen with another heteroatom, such as sulfur to form a thiomorpholine (B91149) ring, can significantly alter the physicochemical properties of the molecule, including polarity and hydrogen bonding capacity. This, in turn, can affect its biological activity and metabolic stability. In a broader context of morpholine-containing compounds, such heterocyclic replacements have been used to probe the importance of the oxygen atom for target binding. taylorandfrancis.com For instance, in some systems, the morpholine oxygen acts as a hydrogen bond acceptor, and its replacement can disrupt this interaction, leading to a loss of activity. nih.gov

Conformational Restriction and Bioisosteric Replacements in SAR Studies

Conformational restriction and bioisosteric replacement are advanced strategies in medicinal chemistry to enhance the pharmacological properties of lead compounds. nih.govnih.gov These approaches have been applied to understand and optimize the activity of 2-phenylmorpholine derivatives.

The 2-phenylmorpholine scaffold has a degree of conformational flexibility. Restricting this flexibility by introducing rigid elements can lock the molecule into a specific conformation that is more favorable for binding to its biological target. nih.gov This can lead to increased potency and selectivity. An example of this approach is the creation of bridged morpholine analogues, where a carbon bridge is introduced across the morpholine ring. e3s-conferences.org This rigidification can help to better define the spatial orientation of the phenyl group and the nitrogen atom, which are crucial for interaction with monoamine transporters.

Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comresearchgate.net In the context of 2-phenylmorpholine derivatives, bioisosteric replacements can be applied to both the phenyl ring and the morpholine heterocycle.

For the phenyl ring, it can be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can alter the electronic distribution and hydrogen bonding potential of the molecule, potentially leading to improved interactions with the target protein. For example, replacing a phenyl ring with a pyridyl ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor.

Within the morpholine ring, as mentioned earlier, the oxygen atom could be replaced by other groups. For instance, a CH2 group would yield a piperidine (B6355638) ring, which has different conformational and electronic properties compared to the morpholine ring. taylorandfrancis.com The replacement of hydrogen with fluorine is another common bioisosteric substitution that can influence metabolic stability and binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Phenylmorpholine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For 2-phenylmorpholine analogues, QSAR studies can provide valuable insights into the key structural features that govern their activity as monoamine releasing agents.

These models typically use a set of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). pensoft.netmdpi.com By correlating these descriptors with the biological activity (e.g., EC50 values for monoamine release), a predictive model can be developed.

For instance, a QSAR study on a series of 2-phenylmorpholine derivatives might reveal that the potency for dopamine release is positively correlated with the lipophilicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed, three-dimensional understanding of the SAR. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps can be invaluable for understanding the ligand-receptor interactions at a molecular level, even in the absence of a crystal structure of the target protein.

Preclinical Pharmacological Mechanisms and Molecular Interactions of 2 Phenylmorpholine Derivatives

Modulation of Neurotransmitter Systems in Preclinical Models

Substituted phenylmorpholines are recognized for their action as releasing agents of monoamine neurotransmitters, which contributes to their stimulant effects. wikipedia.org The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org

Monoamine Reuptake Inhibition and Releasing Agent Activity

2-Phenylmorpholine and its derivatives have demonstrated significant activity as monoamine reuptake inhibitors and releasing agents for norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and to a lesser extent, serotonin (B10506) (5-HT). wikipedia.orgnih.gov These actions increase the extracellular concentrations of these neurotransmitters, leading to enhanced serotonergic, adrenergic, and dopaminergic neurotransmission. wikipedia.org

The activity of these compounds is often compared to that of other well-known stimulants. For instance, in assays using rat brain synaptosomes, 2-phenylmorpholine showed potent release of norepinephrine and dopamine, with EC50 values of 79 nM and 86 nM, respectively. Its effect on serotonin release was significantly lower, with an EC50 of 20,260 nM. wikipedia.org This profile indicates a preference for norepinephrine and dopamine systems over serotonin.

| Compound | NE Release (EC50, nM) | DA Release (EC50, nM) | 5-HT Release (EC50, nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine (B1196318) | >10,000 | >10,000 | >100,000 |

| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

Structure-activity relationship studies have revealed that modifications to the phenylmorpholine scaffold can significantly alter potency and selectivity. For example, single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as inhibitors of monoamine reuptake, with some showing selectivity for serotonin, others for norepinephrine, and some acting as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov

Interaction with Specific Neurotransmitter Transporters

The primary mechanism by which 2-phenylmorpholine derivatives exert their effects is through interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.orgnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. kirj.ee By inhibiting these transporters, 2-phenylmorpholine derivatives increase the synaptic availability of dopamine, norepinephrine, and serotonin. wikipedia.org

The interaction with the dopamine transporter is a key aspect of the stimulant properties of these compounds. kirj.ee Phenylmorpholine derivatives can act as both blockers and substrates (releasers) at the DAT. nih.gov For instance, phenmetrazine has been shown to be a potent substrate-type releaser at both DAT and NET. nih.gov The binding affinity and uptake inhibition potency of these derivatives at the DAT can be influenced by their lipophilicity. researchgate.net

Monoamine Oxidase Inhibition Mechanisms

Some derivatives of 2-phenylmorpholine have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.govfrontiersin.org MAO exists in two isoforms, MAO-A and MAO-B. frontiersin.org Inhibition of MAO-B is of particular interest for its potential therapeutic applications. nih.gov

Research on structurally related N-methyl-2-phenylmaleimidyl analogues has shown that these compounds can be potent competitive inhibitors of MAO-B. nih.gov The inhibitory activity is thought to be dependent on the ability of the heterocyclic system to act as a hydrogen bond acceptor, which helps to stabilize the inhibitor-MAO-B complex. nih.gov While direct studies on 2-phenylmorpholine hydrobromide's MAO inhibitory activity are limited, the potential for this class of compounds to interact with MAO enzymes is an area of ongoing investigation.

Enzyme Inhibition Profiles of 2-Phenylmorpholine Analogues

Beyond their effects on neurotransmitter systems, certain analogues of 2-phenylmorpholine have been found to inhibit other key enzymes, highlighting a broader pharmacological profile.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition and Mechanism of Action

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.gov The inhibition of NAPE-PLD has been a target for therapeutic development. nih.gov While direct inhibition by this compound has not been reported, the exploration of various chemical scaffolds has led to the identification of potent NAPE-PLD inhibitors. nih.govbiorxiv.org

For example, symmetrically substituted dichlorophenes, such as hexachlorophene (B1673135) and bithionol, have been identified as potent inhibitors of NAPE-PLD, with IC50 values of approximately 2 μM. nih.govresearchgate.net Another identified inhibitor is the quinazoline (B50416) sulfonamide derivative, ARN19874, which acts as a reversible uncompetitive inhibitor of NAPE-PLD. nih.govescholarship.org The mechanism of inhibition for some compounds involves interaction with the diatomic zinc center of the enzyme. escholarship.org

| Inhibitor | Target Enzyme | IC50 | Mechanism of Action |

| Hexachlorophene | NAPE-PLD | ~2 μM | Not specified |

| Bithionol | NAPE-PLD | ~2 μM | Not specified |

| ARN19874 | NAPE-PLD | 34 μM | Reversible uncompetitive inhibitor |

| Lithocholic acid (LCA) | NAPE-PLD | 68 μM | Not specified |

Other Enzyme Target Modulations

The broader class of compounds to which 2-phenylmorpholine belongs has been shown to interact with enzymes involved in fundamental cellular processes like cell cycle regulation and cytokinesis. nih.gov The cell cycle is controlled by a complex interplay of proteins, including cyclin-dependent kinases (Cdks). khanacademy.org

While specific studies on the direct effects of this compound on these processes are not available, the potential for small molecules to modulate these pathways is an active area of research. nih.gov For instance, pyrimidine (B1678525) and purine (B94841) analogues are known to affect cell cycle regulation. nih.gov Given the structural features of 2-phenylmorpholine, its potential to interact with various enzymatic targets beyond the monoaminergic system warrants further investigation.

Receptor Binding and Ligand-Target Interactions

The interaction of 2-phenylmorpholine derivatives with neurotransmitter receptors, particularly dopamine and other G-protein coupled receptors, is a key area of preclinical investigation. These interactions are fundamental to understanding the stimulant and other potential therapeutic effects of this class of compounds.

Dopamine Receptor Subtype Preferences (e.g., D2, D3)

While direct binding affinity data for this compound at dopamine receptor subtypes is not extensively detailed in the provided results, the broader class of 2-phenylmorpholine derivatives has been a subject of such studies. For instance, research into related structures, such as 2-phenylcyclopropylmethylamine derivatives, has identified potent partial agonists at the dopamine D2 receptor. nih.gov This work highlights the importance of the molecular scaffold in achieving significant affinity and functional activity at this receptor. nih.gov

In the context of substituted phenyl-pyrrole-3-carboxamides, which share a phenyl group, derivatives have been evaluated for their binding affinity to D2-like receptors. nih.gov These studies found that specific substitutions on the pyrrolidine (B122466) moiety were crucial for achieving low micromolar affinity, while substitutions on the phenyl ring generally led to lower affinity. nih.gov This suggests a high degree of structural sensitivity in the interaction with the D2 receptor.

The following table summarizes the dopamine D2-like receptor binding affinities for selected substituted 5-phenyl-pyrrole-3-carboxamide derivatives.

| Compound | Substituent on Phenyl Ring | Basic Moiety | D2-like Receptor Affinity (Ki, µM) |

| 1a | H | 1-ethyl-2-methyl-pyrrolidine | Low micromolar range |

| 1f | 2-Cl | 1-ethyl-2-methyl-pyrrolidine | Low micromolar range |

| Other Derivatives | F, Cl, NO2, CH3 (at position 4) | Varied | Lower affinity |

Data sourced from a study on substituted 5-phenyl-pyrrole-3-carboxamides. nih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the target of many pharmaceutical drugs. nih.gov The interaction of ligands with GPCRs can be complex, involving not only binding but also the potential for biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others. nih.gov

Some derivatives of 2-phenylmorpholine are known to act as agonists at serotonin receptors. wikipedia.org Furthermore, the formation of heteromers, which are complexes of two or more different GPCRs, can modulate the binding, signaling, and trafficking properties of the individual receptors. nih.gov For example, studies have shown functional interactions and potential heteromerization between opioid receptors and adrenoceptors, which can lead to synergistic effects. nih.gov While direct evidence for this compound is not specified, the principle of GPCR heteromerization presents a potential mechanism for the complex pharmacological effects observed with related compounds.

DNA Binding Studies of 2-Phenylmorpholine Conjugates and Their Binding Modes

Research has extended to the investigation of 2-phenylmorpholine conjugates and their ability to interact with DNA. While studies specifically on this compound conjugates were not found, research on other polyamine conjugates provides a framework for understanding such interactions. nih.gov

Studies on polyamine conjugates have demonstrated that certain compounds can interact with double-stranded DNA (dsDNA) through an intercalative binding mode. nih.gov This was confirmed by observing the displacement of ethidium (B1194527) bromide from a dsDNA-dye complex, an increase in the melting temperature of dsDNA, and changes in its circular dichroism spectrum. nih.gov Such interactions are influenced by factors like the length of the linker in the molecule and the charge distribution over the aromatic chromophores. nih.gov

In one study, a specific polyamine conjugate, compound 2a, was shown to bind to dsDNA with an apparent association constant (Kapp) of 4.26 × 10⁶ M⁻¹. nih.gov This compound was also able to convert relaxed plasmid DNA into a supercoiled form in the presence of topoisomerase I, further indicating a significant interaction with the DNA structure. nih.gov

The following table summarizes the findings of DNA interaction studies with a selected polyamine conjugate.

| Compound | Interaction with dsDNA | Binding Mode | Apparent Association Constant (Kapp) | Effect on DNA Topology |

| 2a | Yes | Intercalation | 4.26 × 10⁶ M⁻¹ | Converts relaxed plasmid DNA to supercoiled form (with Topo I) |

Data from a study on polyamine conjugates and their interaction with DNA. nih.gov

Mechanisms Underlying Antimicrobial and Anticancer Potential in Preclinical Research Models

The potential for antimicrobial and anticancer activity is another area of preclinical investigation for various chemical derivatives. While specific studies on this compound were not identified in this context, research on other derivatives provides insights into possible mechanisms.

For instance, a study on a chloramphenicol (B1208) derivative, N-phenyl-2,2-dichloroacetamide (PDA), explored its potential antibacterial and anticancer properties. nih.gov Microparticle formulations of PDA were developed to achieve controlled release and were found to have antibacterial activity against S. aureus. nih.gov Furthermore, these formulations showed enhanced selectivity for cancer cells over normal fibroblasts, suggesting a potential for targeted therapy. nih.gov

In the broader context of anticancer research, various heterocyclic compounds are being investigated. For example, fluorinated five-membered heterocycles and their benzo-fused systems have shown promising anticancer activities. nih.gov Some of these compounds have been found to be potent inhibitors of cancer cell lines, with mechanisms that may involve the inhibition of enzymes like acetyl-CoA carboxylase 2 (ACC2) or the PI3K/Akt signaling pathway. nih.gov

Similarly, naphthoquinone derivatives have been explored for their anticancer and antibacterial potential through computational studies. frontiersin.org These investigations have used molecular docking to predict the binding affinities of these compounds to target proteins involved in cancer cell proliferation and bacterial function. frontiersin.org

In Vitro Metabolic Pathways of 2 Phenylmorpholine Derivatives

Hepatic Microsomal Metabolism: Phase I Biotransformations

Phase I metabolism of 2-phenylmorpholine (B1329631) derivatives predominantly occurs in the liver, where a variety of enzymatic reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. youtube.com The primary enzymes responsible for these transformations belong to the cytochrome P450 (CYP) superfamily. nih.govnih.govsemanticscholar.org

Hydroxylation and Ring Opening Reactions in Liver Microsomes

Hydroxylation is a major Phase I metabolic pathway for many xenobiotics, catalyzed by CYP enzymes in liver microsomes. nih.govnih.govsemanticscholar.org For derivatives of 2-phenylmorpholine, such as phenmetrazine, this process is a key initial step in their metabolism. A primary hydroxylation reaction observed is the addition of a hydroxyl group to the phenyl ring, a common metabolic route for aromatic compounds. drugbank.com

While direct studies on 2-phenylmorpholine are limited, the metabolism of the closely related compound phenmetrazine (3-methyl-2-phenylmorpholine) provides significant insight. A notable hydroxylation product of phenmetrazine is para-hydroxyamphetamine, indicating hydroxylation of the phenyl group at the para position. drugbank.com This reaction is catalyzed by hepatic monooxygenases. umich.edu

Ring opening of the morpholine (B109124) structure is another potential, though less commonly documented, metabolic pathway. This would involve the enzymatic cleavage of the heterocyclic ring, leading to more polar, acyclic metabolites. However, specific data from in vitro studies detailing the ring opening of 2-phenylmorpholine or its immediate derivatives are not extensively available in the current body of scientific literature.

Deamination Pathways and Metabolite Identification

Deamination, the removal of an amino group, is a significant metabolic pathway for primary and secondary amines, including certain 2-phenylmorpholine derivatives. nih.gov This process is often catalyzed by monoamine oxidases (MAO) or cytochrome P450 enzymes. drugbank.com

In the case of phenmetrazine, metabolism involves deamination to produce phenylacetone (B166967). drugbank.com This ketone metabolite can then undergo further oxidation. The identification of phenylacetone as a metabolite confirms that the morpholine ring can be cleaved and the nitrogen atom removed as part of the metabolic process.

Subsequent to its formation, phenylacetone is further metabolized. A key secondary metabolite identified is benzoic acid, which results from the oxidation of phenylacetone. drugbank.com This transformation highlights a cascade of oxidative reactions that progressively break down the initial structure.

Phase II Conjugation Reactions (e.g., Glucuronidation) in In Vitro Systems

Following Phase I biotransformations, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.govwashington.eduresearchgate.net These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body. nih.gov

A primary example of Phase II conjugation for the metabolites of 2-phenylmorpholine derivatives is glucuronidation. drugbank.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a suitable functional group on the substrate. nih.govrsc.org In the metabolic pathway of phenmetrazine, the benzoic acid formed from the oxidation of phenylacetone is conjugated with glucuronic acid to form a glucuronide conjugate. drugbank.com Alternatively, benzoic acid can also be conjugated with the amino acid glycine (B1666218) to form hippuric acid. drugbank.com These conjugation reactions represent the final steps in the detoxification and elimination pathway of these compounds.

Role of Specific Cytochrome P450 Enzymes (CYPs) in 2-Phenylmorpholine Metabolism

The metabolism of 2-phenylmorpholine and its derivatives is highly dependent on the activity of specific cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes exhibit substrate specificity and are responsible for catalyzing the initial oxidative steps in the metabolic cascade.

Studies on phenmetrazine have indicated that its metabolism is primarily mediated by CYP3A and CYP2D6. drugbank.com These two isoforms are among the most important drug-metabolizing enzymes in humans, responsible for the biotransformation of a vast array of xenobiotics. youtube.comyoutube.com The involvement of CYP3A and CYP2D6 in the metabolism of phenmetrazine suggests that genetic polymorphisms in these enzymes could lead to inter-individual variability in the rate and extent of metabolism, potentially affecting the compound's efficacy and safety profile. nih.gov

The N-demethylation of phendimetrazine (B1196318) to its active metabolite, phenmetrazine, is also believed to be carried out by cytochrome P450 enzymes, further underscoring the central role of this enzyme superfamily in the metabolism of substituted phenylmorpholines. nih.gov

Computational Chemistry and Molecular Modeling in 2 Phenylmorpholine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of 2-phenylmorpholine (B1329631). nih.govnih.gov DFT methods are employed to compute the molecule's geometry, energy, and electronic distribution with high accuracy. nih.gov These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions.

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For 2-phenylmorpholine, this analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions, such as electrophilic or nucleophilic attacks.

Recent advancements in DFT include the development of more accurate functionals, such as double hybrid functionals, and the integration with machine learning models to enhance predictive power. nih.govyoutube.com These sophisticated computational methods allow for a more precise determination of properties like formation enthalpies and reaction barriers. superfri.orgscispace.com

Molecular Docking and Ligand-Protein Interaction Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in identifying potential biological targets for 2-phenylmorpholine and its analogs. By simulating the docking of 2-phenylmorpholine into the binding sites of various proteins, researchers can estimate the binding affinity and predict the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The process involves preparing the 3D structures of both the ligand (2-phenylmorpholine) and the protein target. youtube.com Docking algorithms then explore various possible binding poses and score them based on a scoring function that approximates the binding free energy. nih.govpensoft.net The results of molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between 2-phenylmorpholine and the amino acid residues of the target protein. youtube.com This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives. nih.gov

For instance, docking studies can be used to investigate the interaction of 2-phenylmorpholine derivatives with monoamine transporters, which are known targets for this class of compounds. nih.gov

Table 1: Example of Molecular Docking Data for a Hypothetical 2-Phenylmorpholine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Phe155, Ser159 |

| Norepinephrine (B1679862) Transporter (NET) | -8.2 | Phe76, Val152, Tyr156 |

| Serotonin (B10506) Transporter (SERT) | -7.1 | Tyr95, Ile172, Phe335 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. dovepress.com For 2-phenylmorpholine, MD simulations are used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. nih.govcwu.edu This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

MD simulations can also be used to study the dynamics of the binding process between 2-phenylmorpholine and its target protein. nih.govnih.govnih.gov These simulations can reveal the pathway of binding, the stability of the protein-ligand complex, and the conformational changes that occur in both the ligand and the protein upon binding. dovepress.comnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of different parts of the system. youtube.com

Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that can be used to overcome energy barriers and more thoroughly explore the conformational space of the system. rsc.org

In Silico Prediction of Metabolism (Sites of Metabolism - SOMs) and Preclinical Pharmacokinetic Parameters

Computational methods are increasingly used to predict the metabolic fate of drug candidates, a critical step in early drug discovery. nih.gov For 2-phenylmorpholine, in silico tools can predict the likely sites of metabolism (SOMs) on the molecule. These predictions are based on models of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov Knowing the probable metabolic hotspots helps in designing molecules with improved metabolic stability.

In silico models can also predict various preclinical pharmacokinetic parameters, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov These predictions help in prioritizing compounds for further experimental testing and can identify potential liabilities early in the drug discovery pipeline. For example, predictions can be made about a compound's oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Polarity Assessment

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netwolfram.comuni-muenchen.de The MEP map displays regions of negative and positive electrostatic potential on the molecule's surface. nih.govresearchgate.netyoutube.com

For 2-phenylmorpholine, the MEP map can identify the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net The electron-rich areas are susceptible to electrophilic attack, while the electron-poor regions are prone to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netresearchgate.net The MEP map provides a visual guide to the molecule's polarity and its reactive sites. youtube.com

Analytical Method Development and Validation for 2 Phenylmorpholine Hydrobromide in Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 2-Phenylmorpholine (B1329631) hydrobromide, techniques such as HPLC, UPLC, and GC-MS are indispensable for determining the purity of the active substance and identifying potential impurities or degradation products.

HPLC is a widely used technique in pharmaceutical analysis for confirming drug identity and quantifying the substance. bjbms.org UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. mdpi.combiomedres.us This reduction in analysis time and solvent consumption makes UPLC a cost-effective and efficient option for high-throughput screening and quality control. biomedres.us

For the analysis of 2-Phenylmorpholine hydrobromide, a reverse-phase HPLC (RP-HPLC) or UPLC method would be the standard approach. Such a method would typically involve a C18 stationary phase, which is effective for separating moderately polar compounds like morpholine (B109124) derivatives. A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide optimal separation of the main compound from any process-related impurities or degradants. researchgate.net Detection is commonly performed using a UV detector, as the phenyl group in this compound provides a suitable chromophore.

Table 1: Illustrative HPLC/UPLC Parameters for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | C18 or CSH (e.g., 50 mm x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 mL/min mdpi.com |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | UV at ~254 nm or Diode Array Detector (DAD) |

| Column Temp. | Ambient or 30°C | 40°C |

| Injection Vol. | 10 µL | 2 µL |

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is particularly useful for identifying volatile impurities from the synthesis process or for analyzing certain volatile metabolites in preclinical studies. nih.gov For the analysis of non-volatile compounds like 2-Phenylmorpholine itself, derivatization would be necessary to increase its volatility and thermal stability for GC analysis. However, its primary strength lies in identifying small, volatile molecules that may be present in the sample matrix. researchgate.net For instance, it could be used to detect residual solvents or low molecular weight by-products from manufacturing.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of pharmaceuticals. juniperpublishers.com The technique relies on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration (Beer-Lambert law). ijpsdronline.com

For this compound, the aromatic phenyl ring allows for direct UV spectrophotometric quantification. A method would involve dissolving the compound in a suitable solvent, such as 0.1N HCl or methanol, and measuring the absorbance at its wavelength of maximum absorption (λmax), which would be determined by scanning the UV spectrum. ijpsdronline.com

In cases where higher sensitivity or selectivity is needed, or for analysis in complex biological matrices, derivatization with a chromogenic agent can be employed. For a secondary amine like 2-Phenylmorpholine, a reagent such as 2,4-dinitrofluorobenzene (DNFB) could be used to produce a colored product with a distinct λmax in the visible region, enhancing analytical specificity. nih.gov

Table 2: Typical Validation Parameters for a UV Spectrophotometric Method

| Validation Parameter | Example Specification |

| Wavelength (λmax) | ~278 nm (for a similar hydrobromide salt) ijpsdronline.com |

| Linearity Range | 5.0 - 30.0 µg/mL ijpsdronline.com |

| Correlation Coefficient (R²) | > 0.999 ijpsdronline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% ijpsdronline.com |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | e.g., 0.1 - 0.2 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | e.g., 0.4 - 0.6 µg/mL nih.gov |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for sensitive and selective quantitative analysis in complex samples. sciex.com This method combines the superior separation capabilities of liquid chromatography (HPLC or UPLC) with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

In an LC-MS/MS method for this compound, the compound would first be separated from other matrix components on an LC column. The eluent then enters the mass spectrometer, where the compound is ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the molecular weight of 2-Phenylmorpholine is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels. sciex.com This technique is crucial for pharmacokinetic studies where drug concentrations in biological fluids can be minimal. ojp.gov

Table 3: Hypothetical LC-MS/MS MRM Transitions for 2-Phenylmorpholine

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 2-Phenylmorpholine | 164.2 (M+H)⁺ | 105.1 (Fragment 1) | 77.1 (Fragment 2) |

| Internal Standard (e.g., Deuterated Analog) | 169.2 (M+H)⁺ | 110.1 (Fragment 1) | 82.1 (Fragment 2) |

Application in Biological Matrices for Preclinical Research Studies

The analysis of a new chemical entity in biological matrices is a critical component of preclinical research, providing essential data on absorption, distribution, metabolism, and excretion (ADME). The methods described above are routinely adapted for this purpose.

For preclinical studies involving this compound, samples such as blood, plasma, urine, and tissue homogenates (e.g., from brain synaptosomes) must be analyzed. ojp.govnih.gov Sample preparation is a key step to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

LC-MS/MS is the preferred technique for quantitative analysis in these matrices due to its high sensitivity and ability to handle complex samples. sciex.comnih.gov For example, to determine the concentration of this compound in rat plasma following administration, a validated LC-MS/MS method would be used. This allows researchers to construct concentration-time profiles and calculate key pharmacokinetic parameters. nih.gov Similarly, analyzing urine samples can help identify and quantify metabolites, providing insight into the metabolic pathways of the compound. nih.gov The development of these bioanalytical methods must be rigorously validated to ensure accuracy and precision, following regulatory guidelines.

Future Research Directions and Advanced Drug Design Principles for 2 Phenylmorpholine Analogues

Fragment-Based Drug Discovery (FBDD) Strategies for 2-Phenylmorpholine (B1329631) Scaffolds

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds. nih.govnih.gov This approach begins with screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govyoutube.com These initial hits are then systematically grown or linked together to produce a lead compound with high affinity and specificity. youtube.com

For the 2-phenylmorpholine scaffold, an FBDD approach would involve dissecting the core structure into its constituent fragments. The 2-phenylmorpholine core itself can be considered a primary fragment. The strategy would involve screening libraries of fragments to identify new substituents for the phenyl ring or the morpholine (B109124) nitrogen that could enhance binding affinity or selectivity for specific monoamine transporters (e.g., dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT)).

The process typically follows these steps:

Library Design and Screening: A curated library of low complexity fragments would be screened using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding to the target protein. youtube.com

Hit Validation and Structural Analysis: The binding mode of the identified fragments is confirmed, often using X-ray crystallography to visualize the fragment in the target's binding site. youtube.com

Fragment Evolution: Once a fragment hit is validated, it can be optimized. This can be achieved through:

Fragment Growing: Extending the fragment to interact with adjacent pockets in the binding site. youtube.com For instance, a small fragment binding near the phenyl group of the 2-phenylmorpholine core could be elaborated to form a larger, more potent substituent.

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites within the target. youtube.com

A key metric in FBDD is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). youtube.com The goal is to maintain or improve LE during the optimization process, ensuring that increases in potency are not simply due to increases in molecular size. youtube.com FBDD is particularly advantageous for developing inhibitors for challenging targets and can provide novel chemical matter with more favorable physicochemical properties compared to hits from traditional HTS. nih.govnih.gov

Rational Drug Design Approaches for Enhanced Target Selectivity and Potency

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. azolifesciences.com This approach is crucial for developing 2-phenylmorpholine analogues with improved therapeutic profiles, such as minimizing effects on the serotonin transporter to reduce the risk of certain side effects, or fine-tuning the ratio of dopamine to norepinephrine release. google.com

Key strategies include: